

# A Comprehensive Technical Guide to the Chemical Properties of Hexafluoroacetone Trihydrate

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## Compound of Interest

Compound Name: Hexafluoroacetone trihydrate

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## Introduction

Hexafluoroacetone (HFA) is a non-flammable, colorless, and highly reactive gas with the chemical formula  $(\text{CF}_3)_2\text{CO}$ .<sup>[1]</sup> Its strong electrophilic nature, a consequence of the electron-withdrawing trifluoromethyl groups, dictates its unique chemical behavior.<sup>[2]</sup> In the presence of water, HFA readily and exothermically forms a stable crystalline solid, **Hexafluoroacetone trihydrate** (HFA trihydrate), with the chemical formula  $\text{C}_3\text{F}_6\text{O} \cdot 3\text{H}_2\text{O}$ .<sup>[3][4]</sup> This technical guide provides an in-depth analysis of the core chemical properties of **Hexafluoroacetone trihydrate**, focusing on its acidity, reactivity, and stability. The information presented herein is intended to support researchers, scientists, and drug development professionals in the safe and effective handling and application of this versatile compound.

## Physicochemical Properties

A summary of the key physicochemical properties of **Hexafluoroacetone trihydrate** is presented in Table 1. This data has been compiled from various safety data sheets and chemical databases.

Property	Value	References
Molecular Formula	C <sub>3</sub> H <sub>6</sub> F <sub>6</sub> O <sub>4</sub>	[5]
Molecular Weight	220.07 g/mol	[5]
Appearance	Colorless to almost colorless clear liquid or solid	[4]
Melting Point	18 - 21 °C	[6]
Boiling Point	~105 °C (decomposes)	
Density	1.579 g/mL at 25 °C	[5]
Refractive Index	n <sub>20/D</sub> 1.319	[5]
Solubility	Reacts with water	[7]

## Acidity

**Hexafluoroacetone trihydrate** is a notable acidic gem-diol. The electron-withdrawing nature of the two trifluoromethyl groups significantly increases the polarization of the O-H bonds in the gem-diol structure, facilitating the donation of a proton.[2] While a precise pK<sub>a</sub> value for the trihydrate is not readily available in the literature, the pH of a solution of the closely related sesquihydrate has been reported to be approximately 1, indicating significant acidity.[4] The high acidity is a critical factor in its reactivity and catalytic applications.

The formation of the stable hydrate is a key feature of hexafluoroacetone's chemistry. The equilibrium constant (K<sub>eq</sub>) for the hydration of hexafluoroacetone to its gem-diol is approximately 10<sup>6</sup> M<sup>-1</sup>, a stark contrast to the unfavorable hydration of acetone (K<sub>eq</sub> ≈ 10<sup>-3</sup> M<sup>-1</sup>).[1] This demonstrates the profound electronic effect of the fluorine atoms.

## Reactivity

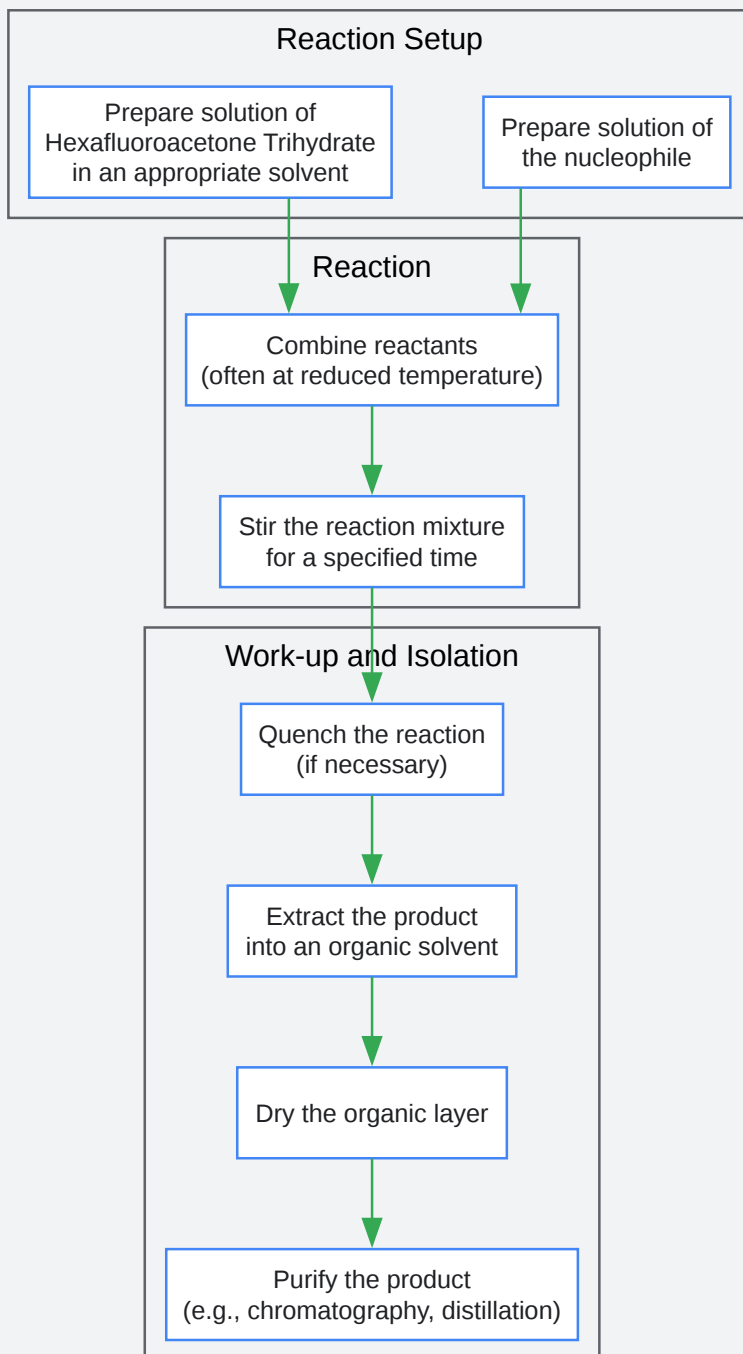
The reactivity of **Hexafluoroacetone trihydrate** is dominated by the electrophilic character of the central carbon atom and the acidity of the hydroxyl groups.

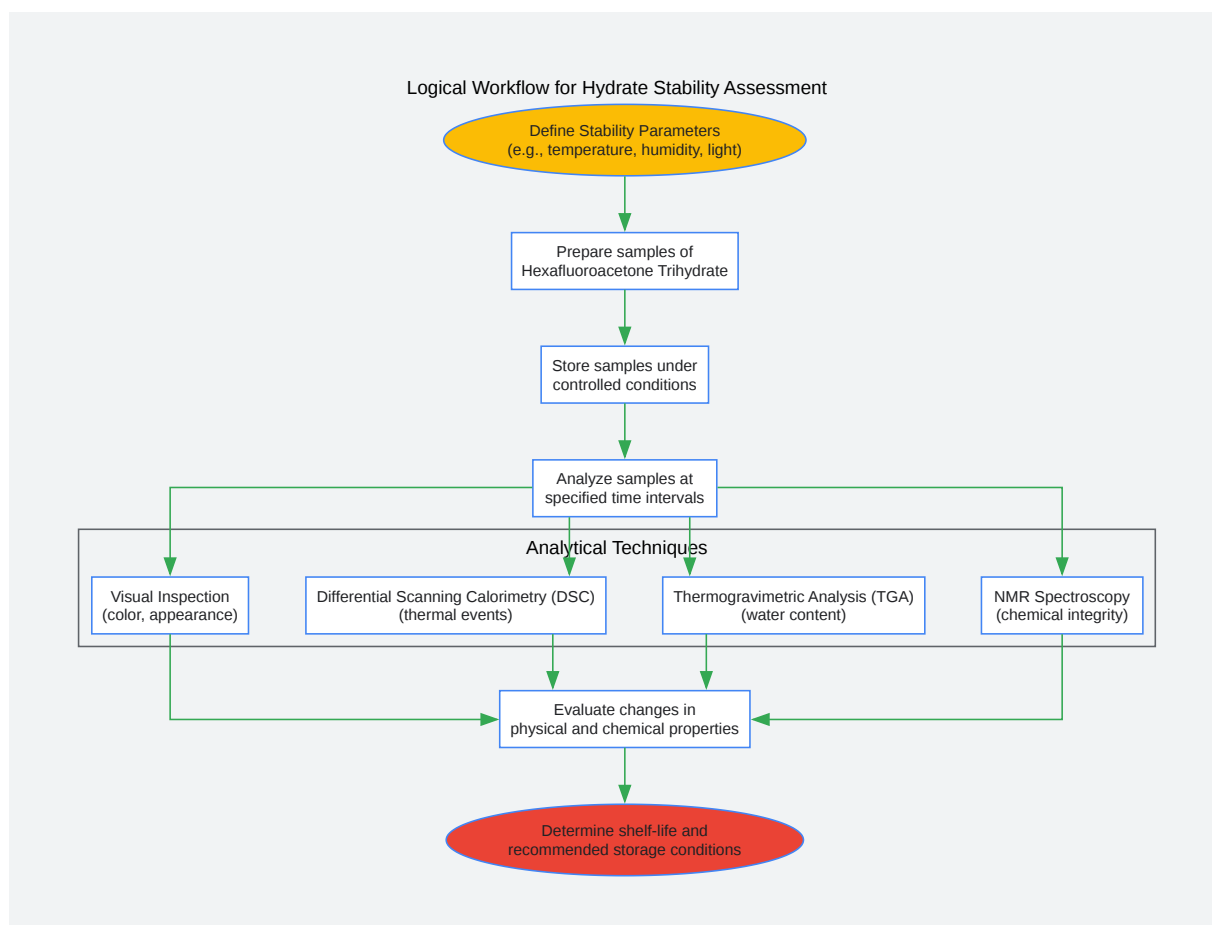
## Nucleophilic Addition

The electron-deficient central carbon atom of the hydrated form is susceptible to attack by nucleophiles. This reactivity is harnessed in various organic syntheses. For instance, hexafluoroacetone and its hydrates react with a wide range of nucleophiles, including alcohols, amines, and thiols.

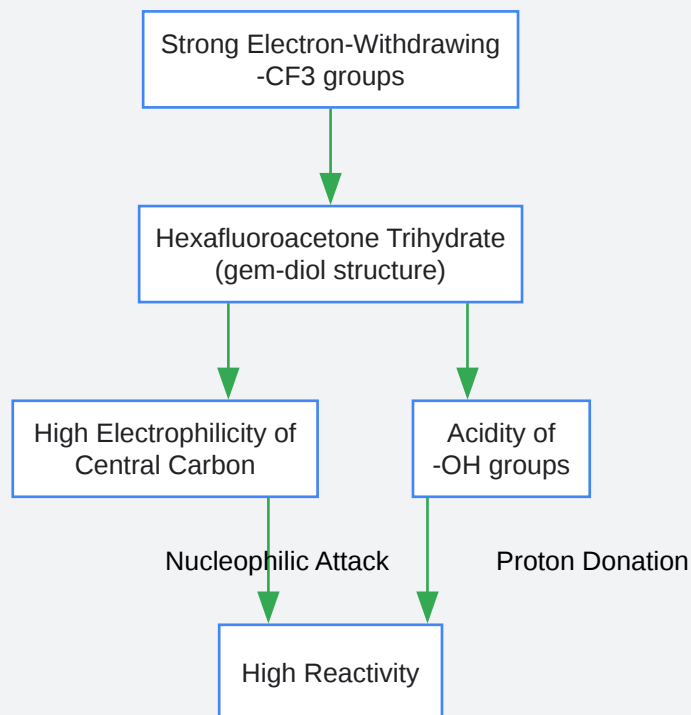
A general workflow for a typical nucleophilic addition reaction is illustrated below.

## General Workflow for Nucleophilic Addition to Hexafluoroacetone Hydrate





## Structure-Reactivity Relationship of Hexafluoroacetone Trihydrate



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